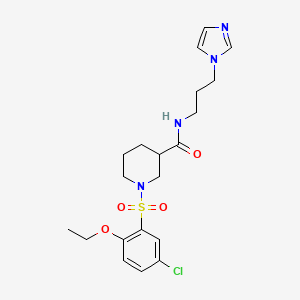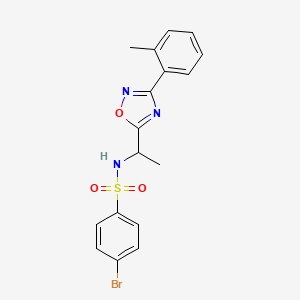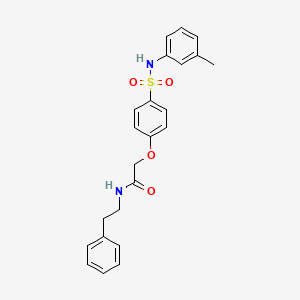
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CHEB or CHEBEC and is a small molecule that belongs to the class of piperidine-based compounds.
Wirkmechanismus
The exact mechanism of action of CHEB is not fully understood. However, studies have shown that CHEB can modulate the activity of certain enzymes and proteins involved in oxidative stress and inflammation. Additionally, CHEB has been shown to activate certain signaling pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
CHEB has been shown to have a number of biochemical and physiological effects. Studies have shown that CHEB can reduce the production of reactive oxygen species, which are known to cause cellular damage. Additionally, CHEB has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHEB in lab experiments is its low molecular weight, which makes it easy to work with. Additionally, CHEB is stable and can be easily synthesized in large quantities. However, one limitation of using CHEB is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of potential future directions for research on CHEB. One area of research could focus on further elucidating the mechanism of action of CHEB. Additionally, studies could be conducted to investigate the potential therapeutic applications of CHEB in other diseases, such as cancer and cardiovascular disease. Finally, research could be conducted to develop more potent derivatives of CHEB with improved efficacy and selectivity.
Synthesemethoden
The synthesis of CHEB involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-ethylpiperidine-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CHEB.
Wissenschaftliche Forschungsanwendungen
CHEB has been extensively studied for its potential therapeutic applications. One of the most promising applications of CHEB is its use as a neuroprotective agent. Studies have shown that CHEB can protect neurons from damage caused by oxidative stress and inflammation. Additionally, CHEB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O4S/c1-2-29-18-7-6-17(21)13-19(18)30(27,28)25-11-3-5-16(14-25)20(26)23-8-4-10-24-12-9-22-15-24/h6-7,9,12-13,15-16H,2-5,8,10-11,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYURTHGOXEYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)



![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)

![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)



